(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Procure the single-enantiomer (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 1064051-97-3) to ensure stereochemical integrity in asymmetric synthesis of CNS-targeting leads. Its N-methyl Boc-carbamate group enables orthogonal deprotection for selective amine liberation in complex peptide mimetics. Unlike racemic mixtures or spacer-deleted analogs, this intermediate delivers uncompromised enantiomeric excess for reliable SAR interpretation and crystallization-dependent purification.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1064051-97-3
Cat. No. B1504150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
CAS1064051-97-3
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCNC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyICTZUPNLSITARI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-tert-Butyl Methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 1064051-97-3) as a Chiral Building Block


(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 1064051-97-3) is a chiral carbamate derivative featuring an (R)-configured pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc)-protected N-methylaminomethyl substituent [1]. With molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol , this compound functions as a stereochemically defined synthetic intermediate enabling orthogonal protection strategies in multi-step pharmaceutical synthesis [2]. The compound is supplied as a research-grade chiral building block, typically with purity specifications ranging from 95% to 98% depending on the vendor [3].

Procurement Rationale: Why (R)-tert-Butyl Methyl(pyrrolidin-3-ylmethyl)carbamate Cannot Be Interchanged with Structural Analogs


Generic substitution of (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 1064051-97-3) with closely related pyrrolidine carbamate analogs introduces material risks in stereochemical fidelity, synthetic utility, and downstream biological outcomes. The compound differs from (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-26-6) in absolute configuration—a difference that, while yielding equipotent in vitro activity in some contexts, produces significant divergence in in vivo pharmacodynamic behavior [1]. Similarly, substitution with (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) eliminates the methylene spacer, altering both conformational flexibility and the spatial orientation of the reactive amine handle. Even the racemic mixture, tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate, introduces 50% stereochemical impurity that compromises the enantiomeric excess of final active pharmaceutical ingredients and complicates crystallinity-dependent purification steps. These structural variations directly impact the compound's performance as a chiral intermediate in asymmetric synthesis, stereospecific target engagement in medicinal chemistry campaigns, and the interpretability of structure-activity relationship data [2].

Quantitative Differentiation Evidence: (R)-tert-Butyl Methyl(pyrrolidin-3-ylmethyl)carbamate vs. Closest Analogs


Stereochemical Purity Advantage: (R)-Enantiomer vs. Racemate for Asymmetric Synthesis Fidelity

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate provides defined (R)-stereochemistry at the pyrrolidine 3-position, whereas the racemic mixture tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate contains equimolar (R)- and (S)-enantiomers . In the synthesis of antilipidemic agent S-2, the enantiomers derived from analogous chiral pyrrolidine intermediates demonstrated equipotent activity in vitro but exhibited superior in vivo triglyceride- and cholesterol-lowering efficacy for one enantiomer, establishing that stereochemical purity is a prerequisite for achieving intended biological outcomes [1].

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Steric Protection Advantage: N-Methyl Substitution vs. Unsubstituted NH Carbamate Analogs

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate incorporates an N-methyl substituent on the carbamate nitrogen, contrasting with analogs such as (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-25-5) which bears an unprotected NH . The N-methyl group increases steric bulk around the carbamate functionality, modulating the rate of Boc deprotection under acidic conditions . This differential deprotection kinetics enables orthogonal deprotection strategies where the Boc group can be selectively removed while preserving other acid-labile functionalities, a synthetic advantage documented in the stepwise assembly of complex pyrrolidine-containing pharmacophores .

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Purity Grade Advantage: 97-98% Assay vs. Lower-Purity 95% Analog Specifications

Commercial specifications for (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate from multiple vendors indicate available purity grades of 97% and 98% . In contrast, the closely related analog (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) is commonly supplied at a minimum purity specification of 95% . While a 2-3% absolute purity difference may appear modest, in the context of multi-step synthesis where impurities propagate and amplify through subsequent transformations, this differential can translate to measurable differences in final product purity and yield following chromatographic purification.

Chemical Purity QC Specifications Reproducible Synthesis

Lipophilicity Advantage: N-Methyl Carbamate vs. Unsubstituted NH Carbamate for Membrane Permeability

The N-methyl substituent on the carbamate nitrogen of (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate increases lipophilicity relative to the unsubstituted NH carbamate analog (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate . This modification is consistent with the known effect of N-methylation on carbamate and amide functionalities, which typically increases calculated logP values by approximately 0.5-0.8 log units per methyl substitution due to reduced hydrogen-bonding capacity and increased hydrophobic surface area [1]. For intermediates intended for subsequent incorporation into CNS-penetrant or orally bioavailable drug candidates, enhanced lipophilicity may favorably impact membrane permeability and blood-brain barrier penetration potential in the final active molecule [2].

Lipophilicity cLogP Drug-likeness Membrane Permeability

Validated Application Scenarios for (R)-tert-Butyl Methyl(pyrrolidin-3-ylmethyl)carbamate Based on Differential Evidence


Asymmetric Synthesis of Enantiopure CNS-Active Pyrrolidine Pharmacophores

The defined (R)-stereochemistry at the pyrrolidine 3-position enables the construction of enantiomerically pure CNS-targeting compounds where stereochemistry directly governs target engagement and selectivity [1]. This compound serves as a key chiral intermediate for installing the pyrrolidine scaffold into lead molecules targeting neurological receptors, where even minor stereochemical variations can produce divergent pharmacological profiles [2].

Orthogonal Protection Strategies in Multi-Step Pharmaceutical Synthesis

The N-methyl Boc-carbamate functionality provides a tunable protecting group that undergoes acid-mediated deprotection at a rate distinct from unsubstituted NH carbamates, enabling selective amine unmasking in complex synthetic sequences [1]. This orthogonal deprotection capability is particularly valuable in the synthesis of peptide mimetics and heterocyclic drug candidates where multiple amine functionalities must be differentiated and sequentially liberated [2].

Structure-Activity Relationship Studies Requiring High Enantiomeric Purity

For medicinal chemistry programs investigating pyrrolidine-containing lead series, the single-enantiomer (R)-configuration of this intermediate ensures that SAR data derived from downstream analogs are not confounded by stereochemical heterogeneity [1]. As demonstrated in the development of antilipidemic pyrrolidine derivatives, in vitro-in vivo correlation of enantiomer-specific effects is only achievable when starting from stereochemically defined building blocks [2].

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